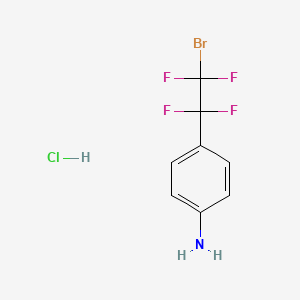
4-(2-Bromo-1,1,2,2-tetrafluoroethyl)aniline hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Bromo-1,1,2,2-tetrafluoroethyl)aniline hydrochloride is a synthetic compound that belongs to the class of organo-halides. It has the molecular formula C8H7BrClF4N and a molecular weight of 308.499 g/mol . This compound is characterized by the presence of a bromo and tetrafluoroethyl group attached to an aniline moiety, making it a unique and versatile chemical entity.
Preparation Methods
The synthesis of 4-(2-Bromo-1,1,2,2-tetrafluoroethyl)aniline hydrochloride typically involves the reaction of 4-(2-Bromo-1,1,2,2-tetrafluoroethyl)aniline with hydrochloric acid. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction. Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and purity of the final product .
Chemical Reactions Analysis
4-(2-Bromo-1,1,2,2-tetrafluoroethyl)aniline hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, boron reagents, and various oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(2-Bromo-1,1,2,2-tetrafluoroethyl)aniline hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-(2-Bromo-1,1,2,2-tetrafluoroethyl)aniline hydrochloride involves its interaction with specific molecular targets. The bromo and tetrafluoroethyl groups play a crucial role in its reactivity and binding affinity. The pathways involved may include nucleophilic substitution and electrophilic addition reactions, depending on the specific application and conditions .
Comparison with Similar Compounds
Similar compounds to 4-(2-Bromo-1,1,2,2-tetrafluoroethyl)aniline hydrochloride include:
1-Bromo-1,2,2,2-tetrafluoroethane: A related compound with similar functional groups but different applications.
5-(2-Bromo-1,1,2,2-tetrafluoroethyl)bicyclo[2.2.1]heptane-2,3-diol: Another compound with a similar bromo and tetrafluoroethyl group but a different core structure.
The uniqueness of this compound lies in its specific combination of functional groups and its versatility in various chemical reactions and applications.
Properties
IUPAC Name |
4-(2-bromo-1,1,2,2-tetrafluoroethyl)aniline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF4N.ClH/c9-8(12,13)7(10,11)5-1-3-6(14)4-2-5;/h1-4H,14H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHLNIWOTNBZWRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(F)(F)Br)(F)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrClF4N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.50 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
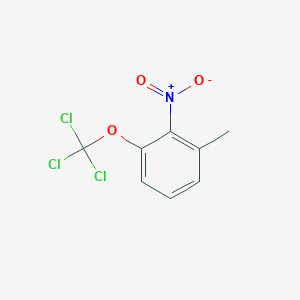
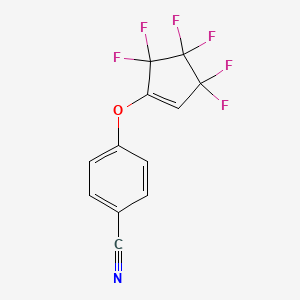

![2-[3,5-Bis(trifluoromethyl)phenyl]-1-morpholin-4-yl-ethanethione](/img/structure/B6312135.png)
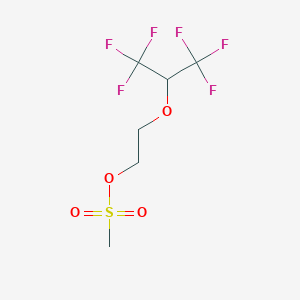
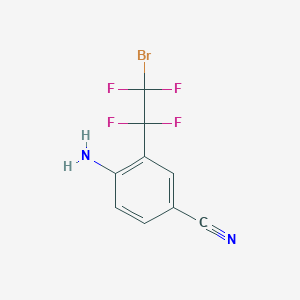
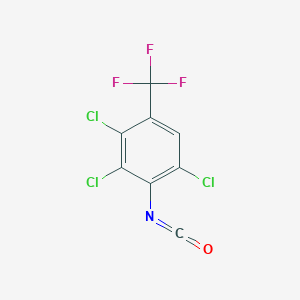
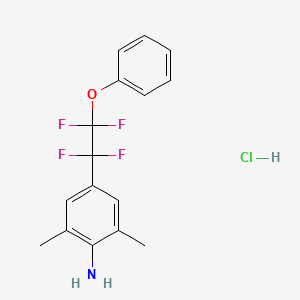
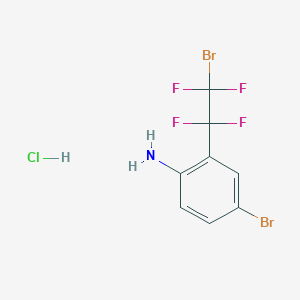
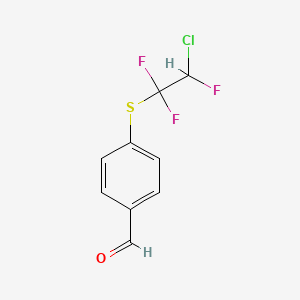
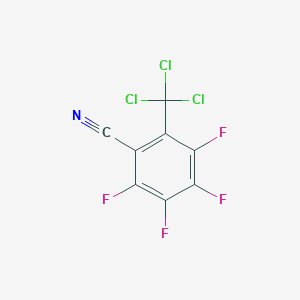
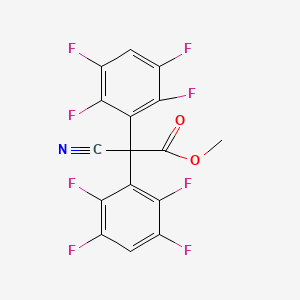
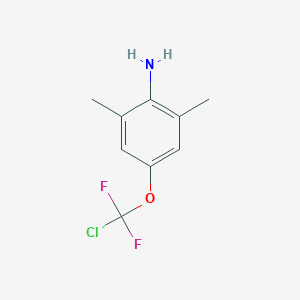
![1,1-Bis[4-(trifluoromethoxy)phenyl]ethylene](/img/structure/B6312215.png)
